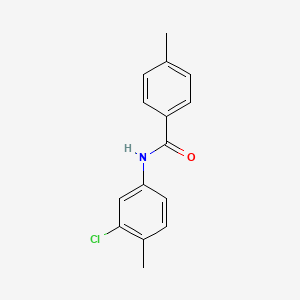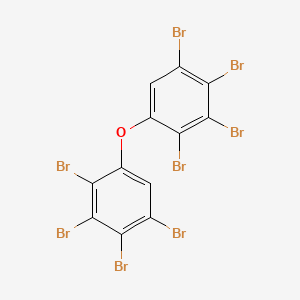
Octabromodiphenyl ether
描述
Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers. It is primarily used to reduce the flammability of various materials, including plastics, textiles, and electronic equipment. This compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant .
作用机制
Target of Action
Octabromodiphenyl ether (OctaBDE) is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is primarily used as a flame retardant in various products, including foam-based products, clothing, and electrical equipment . The primary targets of OctaBDE are these materials, where it acts to increase their resistance to catching fire .
Mode of Action
OctaBDE works by releasing free radicals at high temperatures, which interrupt the combustion process . This action reduces the flammability of the materials it is applied to, making them more resistant to fire .
Biochemical Pathways
It is known that octabde can persist in the environment and has the potential for bioaccumulation . This means it can build up in organisms over time, potentially affecting various biological processes. The primary degradation mechanism of OctaBDE involves debromination, resulting in the formation of various bromodiphenyl ethers .
Pharmacokinetics
In fact, when ingested, the majority of the substance is excreted, with very little being absorbed . This results in a low bioavailability. Due to its persistence and potential for bioaccumulation, octabde can still build up in organisms over time .
Result of Action
The primary result of OctaBDE’s action is the increased fire resistance of the materials it is applied to . . For example, studies have shown that exposure to OctaBDE can lead to developmental toxicity, endocrine disruption, and reproductive toxicity . It may also potentially be carcinogenic .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of OctaBDE. For instance, OctaBDE is known to be quite stable in the environment, resisting degradation . This stability, combined with its potential for long-range environmental transport, means that OctaBDE can persist in the environment for long periods . Furthermore, OctaBDE can accumulate in the food chain, leading to higher concentrations in top predators . These environmental factors can influence the overall impact of OctaBDE on both health and the environment.
生化分析
Biochemical Properties
It is known that Octabromodiphenyl ether is a persistent compound with significant potential for bioaccumulation . The primary degradation mechanism involves debromination, resulting in the formation of various bromodiphenyl ethers .
Cellular Effects
Studies have shown that it can affect liver function, the endocrine and reproductive systems, and developmental toxicology aspects
Molecular Mechanism
It is known that this compound can interact with various biomolecules, but the nature of these interactions is not clear
Temporal Effects in Laboratory Settings
It is known that this compound is a persistent compound, suggesting that its effects may be long-lasting
Dosage Effects in Animal Models
In animal models, this compound has been shown to affect heme biosynthesis and the levels of porphyrins. The lowest effective level which induced changes in porphyrin concentration was 2 mg/kg/day
Metabolic Pathways
It is known that the primary degradation mechanism of this compound involves debromination
Transport and Distribution
Due to its persistence and potential for bioaccumulation, it is likely that this compound can be transported and distributed widely within the body
Subcellular Localization
Due to its lipophilic nature, it is likely that this compound can accumulate in lipid-rich areas of the cell
准备方法
Synthetic Routes and Reaction Conditions: Octabromodiphenyl ether is synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, typically iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the diphenyl ether molecule .
Industrial Production Methods: Commercial production of this compound involves a similar bromination process but on a larger scale. The reaction is conducted in industrial reactors, where diphenyl ether is continuously fed into the reactor along with bromine and the catalyst. The reaction mixture is then purified to isolate the desired product .
化学反应分析
Types of Reactions: Octabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms from the molecule, often resulting in the formation of lower brominated diphenyl ethers.
Photodegradation: Exposure to light, particularly ultraviolet light, can cause the breakdown of this compound into smaller fragments.
Common Reagents and Conditions:
Debromination: Common reagents include reducing agents such as sodium borohydride or zinc in the presence of acids.
Photodegradation: This reaction typically occurs under natural sunlight or artificial ultraviolet light sources.
Major Products Formed:
Debromination: Lower brominated diphenyl ethers and bromine gas.
Photodegradation: Various smaller organic fragments and brominated by-products.
科学研究应用
Octabromodiphenyl ether has several scientific research applications, including:
相似化合物的比较
Decabromodiphenyl ether: Another brominated flame retardant with a higher bromine content.
Pentabromodiphenyl ether: A lower brominated compound with similar flame-retardant properties.
Uniqueness: Octabromodiphenyl ether is unique due to its balance of high bromine content and effective flame-retardant properties. It is less brominated than decabromodiphenyl ether, making it more environmentally persistent but still highly effective in reducing flammability .
属性
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYGKUIDIMIRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047548 | |
| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [HSDB], WHITE FLAKES OR POWDER. | |
| Record name | Octabromodiphenyl ethers | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20., In water, 0.005 mg/L (commercial product), Solubility in water: very poor | |
| Record name | Octabromodiphenyl ethers | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.76, Relative density (water = 1): 2.9 | |
| Record name | Octabromodiphenyl ethers | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.275X10-9 mm Hg at 25 °C, negligible | |
| Record name | Octabromodiphenyl ethers | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Off-white powder (commercial) | |
CAS No. |
85446-17-9, 32536-52-0 | |
| Record name | 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085446179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis-, octabromo deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl ether, octabromo derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',5,5'-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XQ4G0A4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octabromodiphenyl ethers | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
200 °C (range, 167-257 °C), 167-257 °C | |
| Record name | Octabromodiphenyl ethers | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


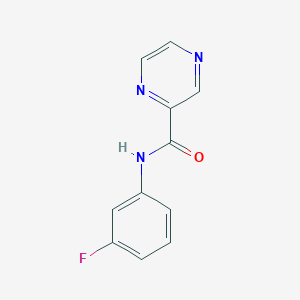
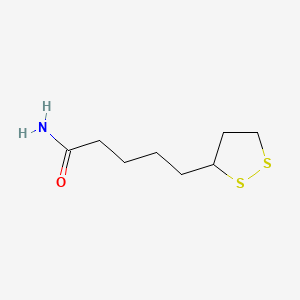
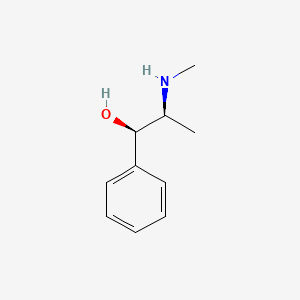
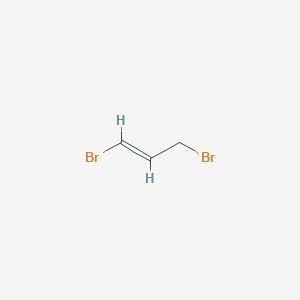
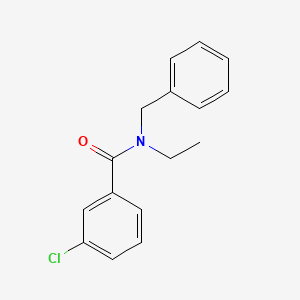
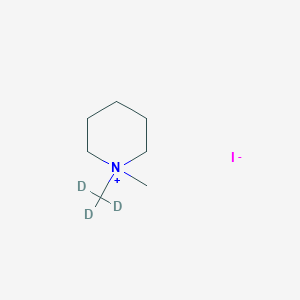
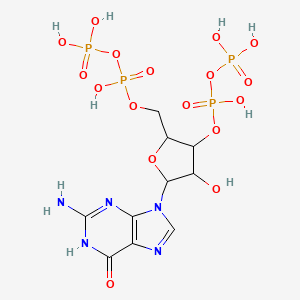
![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3423863.png)
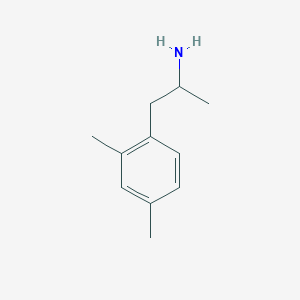
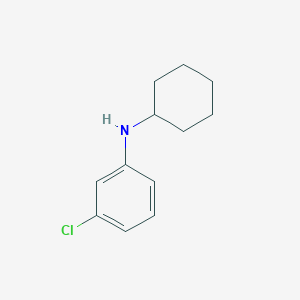
![3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide](/img/structure/B3423896.png)
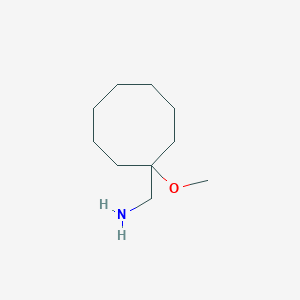
![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/new.no-structure.jpg)
